N-(benzoyloxy)-N-[(E)-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)ethylidene]amine
Overview
Description
N-(benzoyloxy)-N-[(E)-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)ethylidene]amine is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activities
A wide range of research has been conducted on the synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties. These compounds have been synthesized through reactions involving substituted 2-aminobenzothiazoles, with studies showing their potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity properties (Chaudhary et al., 2011). Similarly, other works have focused on creating derivatives through condensation processes, confirming structures via spectral analysis, and investigating their antimicrobial efficacy, demonstrating significant antibacterial and antifungal activities (Sayed et al., 2012).
Cycloaddition Reactions and Anticancer Activity
Research on the synthesis of 3-benzyl-1,3-thiazolidines through [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds has been reported. This work explores the formation of spirocyclic 1,3-thiazolidines, showcasing the versatility of azomethine ylides in cycloaddition reactions (Gebert et al., 2003). Additionally, synthesis of new benzimidazole–thiazole derivatives as anticancer agents has been explored, where derivatives demonstrated promising anticancer activity against HepG2 and PC12 cancerous cell lines, indicating the potential for these compounds in cancer therapy (Nofal et al., 2014).
Novel Scaffold Synthesis for Potential Biosignificance
The creation of novel scaffolds, such as thiazolo[3,2-a]benzimidazole linked-quinazoline, through one-pot processes involving palladium-catalyzed reactions, highlights innovative approaches in the synthesis of complex molecules. These methodologies offer efficient routes to synthesize compounds with good to high yields, promising for further exploration in drug discovery and development (Keivanloo et al., 2018).
Properties
IUPAC Name |
[(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethylideneamino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12(21-24-18(23)14-8-4-3-5-9-14)17-13(2)22-16-11-7-6-10-15(16)20-19(22)25-17/h3-11H,1-2H3/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJRSMMGGFBHHR-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OC(=O)C4=CC=CC=C4)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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